Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine
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Overview
Description
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine is a peptide compound composed of seven amino acids: valine, leucine, proline, phenylalanine, phenylalanine, valine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, phenylalanine, phenylalanine, valine, leucine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis in recombinant DNA technology.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine has various scientific research applications, including:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor that the peptide interacts with.
Comparison with Similar Compounds
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can be compared with other similar peptides, such as:
Cyclo-(L-valyl-L-proline): A diketopiperazine with antimicrobial activity.
Cyclo-(L-phenylalanyl-L-proline): Another diketopiperazine with antimicrobial activity.
Cyclo-(L-leucyl-L-proline): A diketopiperazine with antimicrobial activity.
These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.
Properties
CAS No. |
91269-93-1 |
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Molecular Formula |
C45H67N7O8 |
Molecular Weight |
834.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H67N7O8/c1-26(2)22-34(49-42(56)37(46)28(5)6)44(58)52-21-15-20-36(52)41(55)48-32(24-30-16-11-9-12-17-30)39(53)47-33(25-31-18-13-10-14-19-31)40(54)51-38(29(7)8)43(57)50-35(45(59)60)23-27(3)4/h9-14,16-19,26-29,32-38H,15,20-25,46H2,1-8H3,(H,47,53)(H,48,55)(H,49,56)(H,50,57)(H,51,54)(H,59,60)/t32-,33-,34+,35+,36?,37-,38-/m0/s1 |
InChI Key |
CMROHJJOEVQGCF-QBYFNBPSSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1CCCC1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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